(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Bromination of Pyridine: The bromopyridine moiety can be introduced by brominating a pyridine derivative using bromine or a brominating agent such as N-bromosuccinimide.
Coupling Reaction: The final step involves coupling the bromopyridine with the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to yield dihydropyridine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
(3R)-1-(6-chloropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
(3R)-1-(6-fluoropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of bromine.
(3R)-1-(6-iodopyridin-3-yl)pyrrolidin-3-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol imparts unique reactivity and properties compared to its halogenated analogs
Properties
CAS No. |
921592-96-3 |
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Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
InChI Key |
BMJSKZRPPSCOHK-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)Br |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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